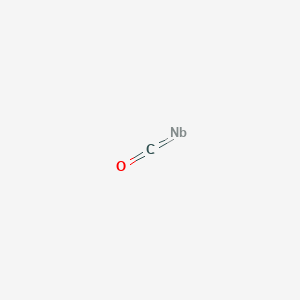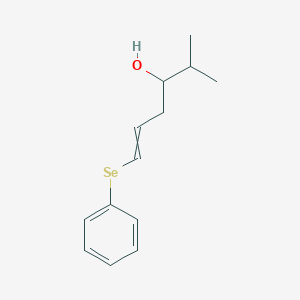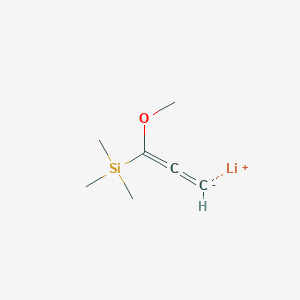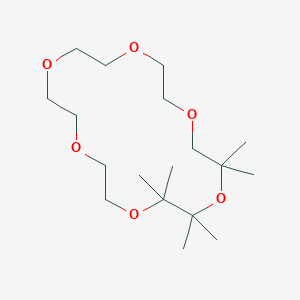
(Oxomethylidene)niobium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxomethylidene)niobium is a compound of niobium, a transition metal with the atomic number 41 Niobium is known for its high melting point, corrosion resistance, and superconducting properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Oxomethylidene)niobium typically involves the reaction of niobium pentachloride with methylene chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified through sublimation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: (Oxomethylidene)niobium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form niobium oxides.
Reduction: Can be reduced to lower oxidation states using reducing agents like hydrogen or carbon monoxide.
Substitution: Undergoes substitution reactions with halogens to form niobium halides.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Halogens like chlorine or bromine at room temperature.
Major Products:
Oxidation: Niobium pentoxide (Nb₂O₅).
Reduction: Lower oxidation state niobium compounds.
Substitution: Niobium halides (e.g., NbCl₅, NbBr₅).
Scientific Research Applications
(Oxomethylidene)niobium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biomedical applications, including drug delivery and imaging.
Medicine: Explored for its potential in cancer treatment due to its ability to interact with biological molecules.
Industry: Utilized in the production of high-performance materials, including superconductors and advanced ceramics.
Mechanism of Action
The mechanism of action of (Oxomethylidene)niobium involves its interaction with various molecular targets. The compound can form coordination complexes with biological molecules, altering their structure and function. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Niobium Pentachloride (NbCl₅): A common niobium compound used in various chemical reactions.
Niobium Pentoxide (Nb₂O₅): Known for its use in electronic and optical applications.
Niobium Halides: Includes compounds like niobium bromide (NbBr₅) and niobium iodide (NbI₅).
Uniqueness of (Oxomethylidene)niobium: this compound stands out due to its unique chemical structure, which allows it to participate in a variety of chemical reactions
Properties
CAS No. |
84120-04-7 |
|---|---|
Molecular Formula |
CNbO |
Molecular Weight |
120.916 g/mol |
InChI |
InChI=1S/CO.Nb/c1-2; |
InChI Key |
JOQDDXSEBMKHJU-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)=[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)

![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)


![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)

![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)

![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
